![molecular formula C11H17F3N2O3 B2884318 N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320143-76-6](/img/structure/B2884318.png)
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as TTP488, is a synthetic drug compound that has garnered significant attention in the scientific community for its potential therapeutic applications. TTP488 belongs to a class of drugs known as small molecule antagonists and is primarily used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
TTP488 works by blocking the activity of RAGE, a protein that is involved in the pathogenesis of Alzheimer's disease. RAGE is known to bind to amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, leading to the activation of inflammatory pathways and the production of reactive oxygen species. By blocking RAGE activity, TTP488 reduces inflammation and oxidative stress in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The drug has been shown to reduce amyloid-beta accumulation in the brains of mice, as well as reduce inflammation and oxidative stress. TTP488 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that the drug may have therapeutic potential in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TTP488 is its specificity for RAGE, which allows for targeted inhibition of the protein without affecting other cellular processes. However, one limitation of TTP488 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on TTP488. One potential avenue of research is to explore the drug's therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and efficacy of TTP488 in humans, as well as to optimize the drug's dosing and administration. Finally, research is needed to better understand the molecular mechanisms underlying TTP488's effects, which could lead to the development of more effective treatments for neurodegenerative diseases.
Synthesemethoden
TTP488 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The first step involves the reaction of 2,2,2-trifluoroethanol with 2,2,2-trifluoroethylamine to form 2,2,2-trifluoroethoxyethylamine. This intermediate compound is then reacted with 2,3-epoxytetrahydrofuran to form N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine. The final step involves the reaction of the azetidine intermediate with carboxylic acid to form TTP488.
Wissenschaftliche Forschungsanwendungen
TTP488 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The drug works by blocking the activity of a protein known as RAGE (receptor for advanced glycation end-products), which is involved in the pathogenesis of Alzheimer's disease. By blocking RAGE activity, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUNXZXSFKIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.